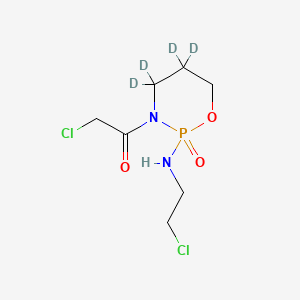
2'-Oxo Ifosfamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Oxo Ifosfamide-d4 is a stable isotope-labeled derivative of 2’-Oxo Ifosfamide, a chemotherapeutic agent used in the treatment of various types of cancer. It is a prodrug that is converted into the active metabolite, ifosfamide mustard, in the liver and cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxo Ifosfamide-d4 involves the incorporation of deuterium atoms into the molecular structure of 2’-Oxo Ifosfamide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of 2’-Oxo Ifosfamide-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Oxo Ifosfamide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in the reactions of 2’-Oxo Ifosfamide-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed: The major products formed from the reactions of 2’-Oxo Ifosfamide-d4 include its active metabolite, ifosfamide mustard, and other intermediates that play a role in its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
2’-Oxo Ifosfamide-d4 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and studies involving isotope effects. In biology and medicine, it is used to study the pharmacokinetics and metabolism of ifosfamide, providing insights into its therapeutic and toxicological properties. In industry, it is used in the development and quality control of pharmaceutical products .
Wirkmechanismus
The mechanism of action of 2’-Oxo Ifosfamide-d4 is similar to that of ifosfamide. It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) to become active. The active metabolite, ifosfamide mustard, exerts its cytotoxic effects by forming DNA cross-links, which inhibit DNA replication and transcription, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2’-Oxo Ifosfamide-d4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include ifosfamide, cyclophosphamide, and other oxazaphosphorines. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
List of Similar Compounds:- Ifosfamide
- Cyclophosphamide
- Trofosfamide
- Mafosfamide
- Sufosfamide
- Glufosfamide
Eigenschaften
Molekularformel |
C7H13Cl2N2O3P |
|---|---|
Molekulargewicht |
279.09 g/mol |
IUPAC-Name |
2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2 |
InChI-Schlüssel |
KJRISYCCYWZCOF-RUKOHJPDSA-N |
Isomerische SMILES |
[2H]C1(COP(=O)(N(C1([2H])[2H])C(=O)CCl)NCCCl)[2H] |
Kanonische SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


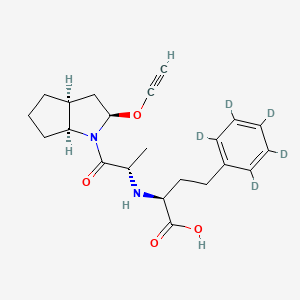


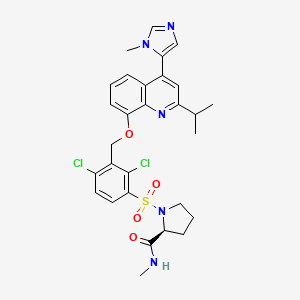
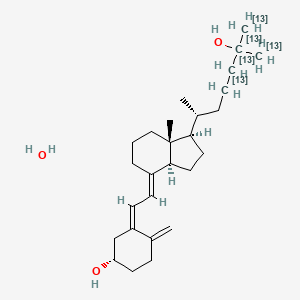


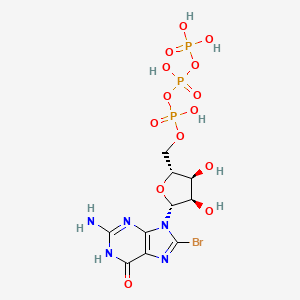
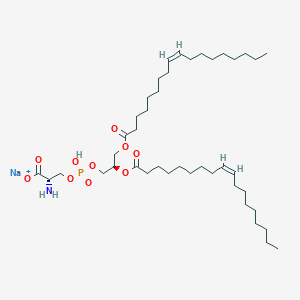
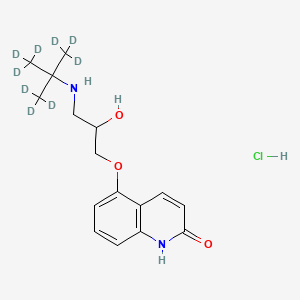

![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
